4-(3-Methoxyphenyl)pyrimidine-2-thiol
Description
Significance of Pyrimidine (B1678525) Heterocycles in Medicinal and Materials Chemistry
Pyrimidine, a six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. juniperpublishers.comwjarr.com Its core structure is fundamental to life, forming the basis for the nucleobases uracil, thymine, and cytosine, which are essential components of DNA and RNA. juniperpublishers.com This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, leading to the development of a vast array of therapeutic agents. juniperpublishers.com Pyrimidine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antihypertensive properties. wjarr.comnih.gov In materials science, pyrimidine derivatives are investigated for their optical and electronic properties, finding potential applications in catalysis and coordination chemistry. chemimpex.com
Overview of Thiol-Substituted Pyrimidine Derivatives
The introduction of a thiol (-SH) group, particularly at the C2 position, creates pyrimidine-2-thiol (B7767146) derivatives, a subclass with significant chemical and biological interest. nih.gov These compounds, also known as 2-mercaptopyrimidines, serve as versatile intermediates in organic synthesis. chemimpex.com The thiol group provides an additional site for chemical modification, allowing for the synthesis of diverse compound libraries. nih.govnih.gov Thiol-substituted pyrimidines and their annulated analogs have demonstrated a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory effects. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
6-(3-methoxyphenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-14-9-4-2-3-8(7-9)10-5-6-12-11(15)13-10/h2-7H,1H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACKUABBDLRVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=NC(=S)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 3 Methoxyphenyl Pyrimidine 2 Thiol and Its Congeners
Classical Cyclization Approaches to Pyrimidine-2-thiols
The formation of the pyrimidine-2-thiol (B7767146) core is frequently achieved through the cyclization of a three-carbon precursor with a thiourea (B124793) derivative. This approach remains a cornerstone in the synthesis of this heterocyclic system.
Chalcone-Thiourea Condensation Reactions
A prevalent and well-established method for synthesizing 4,6-diarylpyrimidine-2-thiols involves the condensation of an appropriately substituted chalcone (B49325) with thiourea in a basic medium. pnrjournal.com This reaction, a variation of the Biginelli reaction, typically proceeds by heating the reactants in an alcoholic solvent, such as ethanol (B145695), with a base like potassium hydroxide (B78521) or sodium hydroxide. pnrjournal.comnih.gov The general mechanism is thought to initiate with a Michael addition of the thiourea anion to the α,β-unsaturated ketone system of the chalcone.
Microwave-Assisted Synthesis Protocols
To enhance reaction efficiency, microwave-assisted synthesis has emerged as a valuable tool in organic chemistry. This technique has been successfully applied to the synthesis of pyrimidine (B1678525) derivatives, often leading to significant reductions in reaction times and improvements in yields compared to conventional heating methods. tubitak.gov.tr For the synthesis of thiazolopyrimidine derivatives, which share a common pyrimidine core, microwave irradiation has been shown to increase yields by 17-23% while drastically shortening reaction times.
In the context of the chalcone-thiourea condensation, microwave-assisted protocols can offer a more rapid and efficient alternative. For example, a three-component condensation of an aldehyde, thiourea, and a β-dicarbonyl compound under solvent-free microwave conditions has been developed, showcasing the potential for green and efficient synthesis of pyrimidine derivatives. ekb.eg The use of microwave irradiation in the synthesis of chalcones themselves has also been shown to provide excellent yields (85-92%) in much shorter reaction times compared to conventional methods (65-90%).
Solvent-Free and Green Chemistry Synthetic Strategies
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to pyrimidine-2-thiols. One notable approach is the use of solvent-free reaction conditions, often coupled with microwave irradiation. A novel three-component condensation of an aromatic aldehyde, thiourea, and barbituric acid has been successfully carried out using L-proline as an organocatalyst under solvent-free microwave conditions. This method eliminates the need for volatile organic solvents, reduces reaction times to 8-15 minutes, and simplifies product purification, often requiring only recrystallization from ethanol. ekb.eg
Another green approach involves the use of ultrasonication in the chalcone-thiourea condensation. The reaction of chalcones with thiourea under basic conditions and ultrasonication at 50°C has been shown to produce dihydropyrimidine-2(1H)-thiones in medium to excellent yields in just one hour. derpharmachemica.com These methods highlight a move towards more sustainable synthetic practices in the preparation of these heterocyclic compounds.
Regioselective Synthesis of 4,6-Diarylpyrimidine-2-thiols
While the classical chalcone-thiourea condensation is effective for producing symmetrically substituted pyrimidine-2-thiols, achieving regioselectivity in the synthesis of unsymmetrical 4,6-diaryl derivatives can be more challenging. An alternative, non-Biginelli-type approach has been developed for the regioselective synthesis of 4,5-diaryl functionalized 3,4-dihydropyrimidine-2(1H)-thiones. This method involves the addition of aryllithium reagents to 5-aryl substituted pyrimidine-2(1H)-thiones, resulting in a high degree of regioselectivity with the formation of 4-aryl adducts. Although this method focuses on 4,5-disubstitution, it presents a complementary strategy to the more common cyclization reactions and demonstrates the potential for controlling the placement of aryl groups on the pyrimidine ring.
Optimization of Reaction Conditions and Yields for 4-(3-Methoxyphenyl)pyrimidine-2-thiol Synthesis
While specific optimization studies for the synthesis of this compound are not extensively detailed in the reviewed literature, the optimization of reaction parameters is crucial for maximizing the yield of analogous 4-arylpyrimidine-2-thiols. The key variables in the chalcone-thiourea condensation include the choice of catalyst, solvent, reaction temperature, and reaction time.
For the synthesis of various 4,6-diarylpyrimidine-2-thiol derivatives, potassium hydroxide in absolute ethanol is a commonly used base-solvent system, with reflux temperatures maintained for several hours to drive the reaction to completion. nih.gov The yields of these reactions are influenced by the electronic nature of the substituents on the chalcone precursor. For instance, the synthesis of 4-(4-methoxyphenyl)-6-p-tolylpyrimidine-2-thiol resulted in an 82% yield, while the synthesis of 4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol yielded 75%. nih.gov Another example, 4-(4-chlorophenyl)-6-p-tolylpyrimidine-2-thiol, was obtained in a 91% yield, indicating that the specific combination of substituents plays a significant role in the reaction outcome. nih.gov
The table below summarizes the reaction conditions and yields for the synthesis of several 4-arylpyrimidine-2-thiol congeners, providing insight into the general efficiency of the chalcone-thiourea condensation method.
| Compound | Reactants | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4-(4-Methoxyphenyl)-6-p-tolylpyrimidine-2-thiol | (E)-1-(4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one and Thiourea | KOH, Absolute Ethanol, Reflux, 12h | 82 | nih.gov |
| 4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one and Thiourea | KOH, Absolute Ethanol, Reflux, 12h | 75 | nih.gov |
| 4-[4-(2-Chloroethoxy)phenyl]-6-(4-methoxyphenyl)pyrimidine-2-thiol | (E)-1-(4-(2-chloroethoxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one and Thiourea | KOH, Absolute Ethanol, Reflux, 12h | 69 | nih.gov |
| 4-(4-Chlorophenyl)-6-p-tolylpyrimidine-2-thiol | (E)-1-(4-chlorophenyl)-3-(p-tolyl)prop-2-en-1-one and Thiourea | KOH, Absolute Ethanol, Reflux, 12h | 91 | nih.gov |
Precursor Chemistry for this compound
The primary precursor for the synthesis of this compound via the chalcone-thiourea condensation is the corresponding chalcone, specifically (E)-1-phenyl-3-(3-methoxyphenyl)prop-2-en-1-one (assuming the other aryl group is an unsubstituted phenyl). Chalcones are α,β-unsaturated ketones that are typically synthesized through a base-catalyzed aldol (B89426) condensation reaction known as the Claisen-Schmidt condensation. derpharmachemica.com
In the context of preparing the precursor for the title compound, this would involve the reaction of 3-methoxybenzaldehyde (B106831) with acetophenone (B1666503) in the presence of a base such as sodium hydroxide in an alcoholic solvent. derpharmachemica.com The reaction is generally carried out at room temperature with stirring for an extended period, often 24 hours. The resulting chalcone precipitates from the reaction mixture and can be collected by filtration. The optimization of chalcone synthesis itself can be achieved by systematically varying parameters such as the amount of solvent and catalyst, temperature, and stirring time to improve the yield.
Chemical Reactivity and Derivatization Studies of 4 3 Methoxyphenyl Pyrimidine 2 Thiol
Electrophilic Transformations at the Thiol Group
The exocyclic thiol group of 4-(3-methoxyphenyl)pyrimidine-2-thiol is a primary site for electrophilic attack. This reactivity allows for the introduction of a variety of substituents, which in turn modulates the electronic properties of the pyrimidine (B1678525) ring and paves the way for further functionalization.
S-Alkylation Reactions
S-alkylation of pyrimidine-2-thiol (B7767146) derivatives is a common strategy to introduce alkyl groups onto the sulfur atom. This transformation typically proceeds by treating the thiol with an alkylating agent, such as an alkyl halide, in the presence of a base. For instance, the S-methylation of a similar compound, 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol, is achieved by reacting it with methyl iodide in dimethylformamide (DMF) with potassium carbonate as the base. nih.gov This reaction yields the corresponding 2-(methylthio)pyrimidine (B2922345) derivative. nih.gov The resulting S-alkylated products are valuable intermediates for subsequent nucleophilic substitution reactions.
S-Acylation Reactions
The thiol group can also undergo acylation to form S-acyl derivatives. This reaction is typically carried out using acylating agents like benzoyl chloride derivatives. While specific examples for this compound are not detailed in the provided search results, the benzoylation of the structurally similar 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride provides a relevant precedent. nih.gov This reaction yields a series of pyrimidine benzothioate derivatives. nih.gov Such S-acylated compounds can exhibit distinct chemical properties and reactivity compared to their S-alkylated counterparts.
Nucleophilic Substitution Reactions on the Pyrimidine Ring
The introduction of an electron-withdrawing group at the 2-position of the pyrimidine ring, such as a methylthio group derived from S-alkylation, activates the ring for nucleophilic aromatic substitution. This allows for the displacement of the leaving group by various nucleophiles.
Hydrazinolysis of S-Methylated Derivatives
The reaction of 2-(methylthio)pyrimidine derivatives with hydrazine (B178648) hydrate (B1144303) is a key step in the synthesis of 2-hydrazinylpyrimidines. This hydrazinolysis reaction involves the nucleophilic displacement of the methylthio group by hydrazine. The resulting hydrazinyl derivatives are important precursors for the synthesis of more complex heterocyclic systems. The hydrazinolysis of N-methylthiourea-derived pyrimidines has been studied to understand the influence of substituents on the pyrimidine ring on the reaction mechanism and product distribution. researchgate.net In some cases, this reaction can lead to ring transformation products, such as 4-amino-5-hydrazino-1,2,4-triazole-3-thiol. researchgate.net
Reaction with Piperazine (B1678402) Derivatives
The activated 2-position of S-methylated pyrimidine-2-thiols can also react with amine nucleophiles, such as piperazine derivatives. For example, 4-(4-methoxyphenyl)-2-(methylthio)-6-(thiophen-2-yl)pyrimidine reacts with N-methylpiperazine and N-phenylpiperazine in refluxing ethanol (B145695) with a catalytic amount of potassium hydroxide (B78521) to yield the corresponding 2-(piperazin-1-yl)pyrimidine derivatives. nih.gov This type of nucleophilic substitution is a widely used method for the synthesis of piperazine-containing heterocyclic compounds. mdpi.commdpi.com
Cycloaddition and Condensation Reactions for Fused Heterocycles
This compound and its derivatives are valuable building blocks for the synthesis of fused heterocyclic systems through cycloaddition and condensation reactions. These reactions often involve the participation of both the thiol group (or its derivative) and a nitrogen atom of the pyrimidine ring.
The S-alkylated derivatives can undergo intramolecular cyclization or react with bifunctional reagents to form fused rings. For instance, derivatives of pyrimidine-2-thiol can be used to synthesize thiazolo[3,2-a]pyrimidines. While a specific example involving this compound is not provided, the general strategy involves the reaction of the thiol with an α-haloketone followed by cyclization.
Furthermore, the hydrazinyl derivatives obtained from hydrazinolysis can be used in condensation reactions with various electrophiles to construct fused triazolopyrimidine systems. The reaction of 2-hydrazinylpyrimidines with carboxylic acids or their derivatives, for example, can lead to the formation of nih.govresearchgate.netchemscene.comtriazolo[4,3-a]pyrimidines. These fused heterocyclic systems are of significant interest in medicinal chemistry.
Formation of Pyrazolo[3,4-d]pyrimidines
The pyrimidine ring is a foundational component for synthesizing pyrazolo[3,4-d]pyrimidines, which are recognized as bioisosteres of purines and are of significant interest in medicinal chemistry. researchgate.netnih.gov The general strategy to form a pyrazolo[3,4-d]pyrimidine system from a pyrimidine-2-thiol involves the introduction of a hydrazine-susceptible group at the C2 position and subsequent cyclization.
A common pathway begins with the reaction of a pyrimidine-2-thiol derivative with hydrazine hydrate. nih.gov This reaction typically displaces the thiol group to form a 2-hydrazinylpyrimidine intermediate. nih.gov This intermediate is a key building block. For instance, in a related synthesis, a 4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol was reacted with hydrazine hydrate to yield the corresponding 2-hydrazinylpyrimidine derivative. nih.gov This derivative can then undergo cyclization reactions to form the fused pyrazole (B372694) ring. nih.gov
Further elaboration of the 2-hydrazinylpyrimidine intermediate can lead to the desired pyrazolo[3,4-d]pyrimidine. For example, transformation of the intermediate into a pyranone can serve as a precursor for creating new pyrazolo[3,4-d]pyrimidine derivatives. nih.gov While specific studies detailing this transformation for this compound are not prevalent, the established reactivity of similar pyrimidine-2-thiols provides a viable synthetic route. The synthesis often involves reacting the pyrimidine precursor with reagents that can form the pyrazole ring, such as dicarbonyl compounds or their equivalents. mdpi.com
Table 1: General Synthesis Steps for Pyrazolo[3,4-d]pyrimidines from Pyrimidine-2-thiol Precursors
| Step | Reactant(s) | Product | Purpose |
| 1 | Pyrimidine-2-thiol derivative, Hydrazine Hydrate | 2-Hydrazinylpyrimidine derivative | Formation of a key intermediate for cyclization. nih.gov |
| 2 | 2-Hydrazinylpyrimidine derivative, Cyclizing Agent (e.g., dicarbonyl compound) | Pyrazolo[3,4-d]pyrimidine | Construction of the fused pyrazole ring. nih.govmdpi.com |
Synthesis of Triazolopyrimidines
Triazolopyrimidines are another class of fused heterocycles accessible from pyrimidine-2-thiol precursors, holding a significant position in medicinal chemistry due to their diverse pharmacological properties. researchgate.net The synthesis of the researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyrimidine system often involves the annulation of a triazole ring onto a pyrimidine core. researchgate.net
Starting with a 2-hydrazinylpyrimidine derivative, which can be synthesized from this compound as described previously, reaction with a one-carbon synthon can lead to the formation of the triazole ring. Reagents such as formic acid or other orthoesters can facilitate this cyclization. mdpi.com For example, the reaction of an aminopyrazole with formic acid under reflux has been shown to yield a pyrazolo[3,4-d]pyrimidine, and similar principles apply to the formation of triazolopyrimidines from hydrazinylpyrimidines. mdpi.com
The general synthetic approaches to triazolopyrimidines include multicomponent reactions, intramolecular cyclocondensation, and oxidative ring closure. researchgate.net For the target compound, a plausible route would be the conversion to the 2-hydrazinyl intermediate, followed by cyclocondensation to yield the triazolopyrimidine scaffold. researchgate.net
Pyrimidine-Thiol Hybrid System Derivatization
The derivatization of the pyrimidine-thiol system allows for the creation of hybrid molecules with combined structural features. The thiol group is a key handle for such modifications. For instance, S-alkylation is a common strategy. nih.gov
In one study, various 2-thiopyrimidine derivatives were used to create chalcone (B49325) hybrids. nih.gov The synthesis involved reacting pyrimidine-2-thiol compounds with acetyl chloride derivatives in the presence of a base like triethylamine (B128534) (TEA) in acetonitrile. nih.gov This leads to the formation of a thioether linkage, connecting the pyrimidine core to another functional moiety. nih.gov This methodology could be applied to this compound to generate a variety of hybrid structures.
Table 2: Example of Pyrimidine-Thiol Derivatization
| Starting Pyrimidine | Reagent | Product | Reference |
| 4-(4-Methoxyphenyl)-6-p-tolylpyrimidine-2-thiol | N-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}acetamide derivative | (ZE)-2-[4-(4-Methoxyphenyl)-6-p-tolylpyrimidin-2-ylthio]-N-{4-[3-(4 methoxyphenyl)acryloyl]phenyl}acetamide | nih.gov |
| 4-[4-(2-Chloroethoxy)phenyl]-6-(4-methoxyphenyl)pyrimidine-2-thiol | Acetyl chloride derivative | Hybrid molecule with thioether linkage | nih.gov |
This approach highlights the utility of the thiol group for creating more complex molecules by linking the pyrimidine scaffold to other pharmacophores or functional groups.
Tautomeric Equilibria in Pyrimidine-2-thiols (Thione-Thiol Tautomerism)
Pyrimidine-2-thiols exist in a tautomeric equilibrium between the thiol form and the thione form (pyrimidinethione). chemscene.comnih.gov This phenomenon, known as prototropic tautomerism, involves the transfer of a proton between the sulfur and a nitrogen atom within the pyrimidine ring. mdpi.com
For this compound, the equilibrium is between the aromatic thiol tautomer and the non-aromatic thione tautomer, specifically 4-(3-methoxyphenyl)-2(1H)-pyrimidinethione. chemscene.com The stability and population of these tautomers can be influenced by factors such as the solvent and the presence of other substituents on the pyrimidine ring. nih.govmdpi.com
Investigations into related molecules like 2-thiouracil (B1096) have shown that attaching additional functional groups can affect the tautomeric equilibrium. nih.gov While the thiol form allows for reactions typical of thiols, such as S-alkylation, the thione form also participates in various chemical transformations. Understanding this equilibrium is crucial for predicting the reactivity and designing synthetic pathways involving pyrimidine-2-thiols. The thione form is generally considered the more stable tautomer in many pyrimidine-2-thiol systems.
Table 3: Tautomeric Forms of this compound
| Tautomer Form | Structure Name | Key Feature |
| Thiol | This compound | Aromatic pyrimidine ring with an external C-SH bond. |
| Thione | 4-(3-Methoxyphenyl)-2(1H)-pyrimidinethione | Non-aromatic dihydropyrimidine (B8664642) ring with a C=S bond and an N-H bond. |
Computational and Theoretical Characterization of 4 3 Methoxyphenyl Pyrimidine 2 Thiol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are key determinants of a molecule's stability and reactivity.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict the geometry, energy, and reactivity of compounds like 4-(3-Methoxyphenyl)pyrimidine-2-thiol. Studies on related substituted 2-thioxothieno[2,3-d]pyrimidin-4-ones have utilized DFT (B3LYP) and Hartree-Fock (HF) approximations to determine energies, electronic structures, and geometries. researchgate.net These calculations help in understanding the effects of different substituents on the pyrimidine (B1678525) core and predicting the outcomes of chemical reactions, such as nitration. researchgate.net
The reactivity of pyrimidine derivatives can be assessed using various descriptors derived from DFT calculations, including ionization potential, electron affinity, chemical hardness, and chemical potential. nih.gov For instance, analysis of similar heterocyclic compounds has shown that functionals like B3LYP, combined with basis sets such as 6-31G(d,p), provide reliable data on the electronic properties and reactive sites of the molecule. nih.govresearchgate.net These computational approaches are invaluable for rationalizing the behavior of thienopyrimidine systems in different chemical environments. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests higher reactivity. nih.gov In studies of various pyrimidine derivatives, the HOMO-LUMO gap has been calculated to predict their electronic and optical properties. nih.govnih.gov For example, the eventual charge transfer within a molecule, indicating its chemical reactivity, can be visualized through the analysis of these frontier orbitals. irjweb.com
Table 1: Representative Quantum Chemical Parameters for a Related Pyrimidine Derivative Note: This data is for a representative pyrimidine compound and is intended to be illustrative.
| Parameter | Value |
| HOMO Energy | -6.2613 eV |
| LUMO Energy | -0.8844 eV |
| Energy Gap (HOMO-LUMO) | 5.3769 eV |
This table illustrates the typical output of a quantum chemical calculation for a pyrimidine derivative, based on findings for N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine. irjweb.com
Electrostatic Potential Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map uses a color scale to indicate different electrostatic potential regions: red signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net
For heterocyclic compounds, MEP analysis helps identify sites for intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov In substituted benzenes and related structures, the MEP can quantify the electronic effect of substituents on the aromatic ring. mdpi.com The analysis of the MEP surface for this compound would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen of the methoxy (B1213986) group, indicating these as potential hydrogen bond acceptors. The thiol group's hydrogen would exhibit a positive potential, marking it as a hydrogen bond donor.
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein.
Ligand-Protein Interaction Profiling (e.g., DHFR, Alpha-Amylase, COX-1/2)
Derivatives of pyrimidine-2-thiol (B7767146) have been investigated as inhibitors of several key enzymes implicated in various diseases.
Alpha-Amylase: This enzyme is a target for controlling post-prandial hyperglycemia in diabetes. nih.gov Molecular docking studies on pyrimidine derivatives have shown good binding interactions with the active site of alpha-amylase, with some compounds exhibiting better interaction scores than the standard drug, acarbose. researchgate.netajchem-a.comsid.ir The interactions often involve key amino acid residues within the enzyme's active site. researchgate.netajchem-a.com
Cyclooxygenase (COX-1/2): COX enzymes are targets for anti-inflammatory drugs. Docking studies of pyrimidine-2-thiol derivatives against COX-1 and COX-2 have revealed significant binding interactions. ashdin.comresearchgate.net For instance, certain indole-bearing pyrimidine-2-thiols have shown promising binding affinities for both COX isoforms, suggesting their potential as anti-inflammatory agents. researchgate.net
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate metabolism pathway and a validated target for antimicrobial and anticancer therapies. nih.gov While widespread resistance to classical DHFR inhibitors like pyrimethamine (B1678524) exists, novel pyrimidine analogues continue to be designed and evaluated for their ability to inhibit this enzyme, including mutant forms. nih.gov Docking studies are essential to predict how these new compounds fit into the DHFR active site and overcome resistance mechanisms. nih.gov
Prediction of Binding Energies and Inhibition Constants
Molecular docking simulations not only predict the binding pose but also estimate the binding affinity, often expressed as a binding energy (in kcal/mol). A more negative binding energy indicates a stronger and more stable interaction between the ligand and the protein. These predicted energies can be correlated with experimental inhibition constants (Ki) or IC50 values.
Studies on various pyrimidine derivatives have reported a range of binding energies against different targets. For example, imidazolo-pyrimidine derivatives have shown docking scores between -9.2 and -10.2 kcal/mol against alpha-amylase. sid.ir In another study, N-substituted triazole derivatives targeting the 15-LOX enzyme showed binding free energies as low as -9.8 kcal/mol. nih.gov
Table 2: Representative Binding Energies of Pyrimidine-2-Thiol Derivatives Against Various Protein Targets Note: The data presented is for structurally related compounds, not specifically for this compound, and serves to illustrate the potential binding affinities.
| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Reference |
| Indole-bearing pyrimidine-2-thiol | Cyclooxygenase-2 (COX-2) | -5.48 | researchgate.net |
| Imidazolo-pyrimidine | Alpha-Amylase | -10.2 | sid.ir |
| N-substituted triazole | 15-Lipoxygenase (15-LOX) | -9.8 | nih.gov |
These computational predictions are instrumental in prioritizing compounds for synthesis and subsequent in vitro and in vivo testing, thereby streamlining the drug discovery process.
Active Site Interaction Analysis (Hydrogen Bonding, Van der Waals, Electrostatic)
Computational docking simulations are instrumental in predicting how a ligand, such as this compound, might bind to a biological target's active site. The analysis of these interactions is fundamental to understanding its potential biological activity. The key functional groups of this compound dictate the types of non-covalent interactions it can form.
Hydrogen Bonding: The pyrimidine-2-thiol core is a primary locus for hydrogen bonding. This molecule can exist in two tautomeric forms: the thiol form, containing an -SH group, and the thione form, with a C=S bond and a protonated ring nitrogen (N-H). Both forms are potent hydrogen bond donors. The nitrogen atoms within the pyrimidine ring and the oxygen atom of the methoxy group act as hydrogen bond acceptors. In studies of similar pyrimidine derivatives, such as those designed as EGFR inhibitors, hydrogen bonds between the pyrimidine nitrogens and key amino acid residues like methionine in the hinge region of a kinase are critical for binding affinity nih.gov.
Electrostatic and Aromatic Interactions: The electron-rich phenyl ring can engage in favorable electrostatic interactions, including pi-pi stacking with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. Molecular docking simulations of related compounds, such as 4-(3-nitrophenyl) thiazol-2-ylhydrazone derivatives, have shown the importance of such interactions with tyrosine residues in the active site of monoamine oxidase B (MAO-B) researchgate.net. The distribution of partial charges across the molecule, influenced by the electronegative sulfur, nitrogen, and oxygen atoms, creates a distinct electrostatic potential map that governs its long-range interactions with a protein's binding site.
| Functional Group | Potential Interaction Type | Role |
|---|---|---|
| Pyrimidine Ring Nitrogens | Hydrogen Bonding | Acceptor |
| Thiol/Thione Group | Hydrogen Bonding | Donor |
| Methoxyphenyl Ring | Van der Waals, Hydrophobic, Pi-Pi Stacking | Hydrophobic/Aromatic Moiety |
| Methoxy Group Oxygen | Hydrogen Bonding | Acceptor |
Structure-Activity Relationship (SAR) Derivations via Computational Methods
Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent drug candidate. Computational methods allow for the rapid virtual screening of derivatives to predict how structural modifications will affect biological activity.
For the this compound scaffold, a computational SAR investigation would systematically explore modifications at key positions. Reviews on pyrimidine derivatives confirm that the nature and position of substituents on the pyrimidine nucleus have a profound impact on their biological activities nih.gov.
The Pyrimidine Core: This heterocyclic ring system is a common scaffold in medicinal chemistry. Its primary role is to correctly orient the substituents for optimal interaction with the target.
The 3-Methoxyphenyl (B12655295) Group: The position of the methoxy group on the phenyl ring is critical. Computational models would compare the binding of ortho-, meta-, and para-substituted analogs to determine the ideal geometry. Studies on related methoxyphenyl-triazole-thiol derivatives have explored these isomers to modulate anti-inflammatory activity nih.gov.
The 2-Thiol Group: This position is a key site for modification. SAR studies on similar pyrazolo[3,4-d]pyrimidine derivatives have demonstrated that the presence of a thiol group and its subsequent substitution are essential for antiproliferative activity nih.gov. Virtual libraries would replace the thiol with other hydrogen-bonding groups or alkylate it to probe the effect on binding and bioavailability.
Influence of Substituent Effects on Predicted Activity
The electronic properties of the substituents directly influence the molecule's reactivity and its ability to interact with a biological target. Computational chemistry provides tools to quantify these effects.
Methoxy Group (-OCH₃): Located at the meta position, the methoxy group exerts a net electron-donating effect on the aromatic ring through resonance, while also having an electron-withdrawing inductive effect. This influences the electron density of the phenyl ring, which can modulate pi-pi stacking and other electrostatic interactions.
Thiol/Thione Group (-SH/C=S): The thiol group is a weak acid and can be deprotonated at physiological pH, acquiring a negative charge that could form strong ionic interactions. Its thione tautomer possesses a different dipole moment and steric profile.
Advanced computational techniques like 3D-QSAR (Quantitative Structure-Activity Relationship), including CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Shape Indices Analysis), are used to model these effects. For related inhibitor classes, these methods generate 3D contour maps that visualize regions where steric bulk, electrostatic potential (positive or negative), and hydrophobicity would be favorable or unfavorable for activity researchgate.net. Such an analysis for this compound and its analogs would provide a detailed roadmap for designing more potent compounds.
Bioavailability and ADMET Prediction (Theoretical Lipophilicity)
In modern drug discovery, predicting a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is as important as predicting its efficacy. In silico tools are widely used to forecast these properties early in the design phase.
Theoretical Lipophilicity and Drug-Likeness: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical predictor of absorption and distribution. The methoxyphenyl group contributes significantly to the lipophilicity of the title compound. Computational platforms are used to predict a compound's adherence to established "drug-likeness" guidelines, such as Lipinski's Rule of Five. For this compound (C₁₁H₁₀N₂OS, MW: 218.27 g/mol ) chemscene.com, its molecular weight is well under 500, and it has a small number of hydrogen bond donors and acceptors, suggesting it is likely to have favorable oral bioavailability.
ADMET Predictions: Based on studies of related thiopyrimidine and pyrimidine derivatives, a full computational ADMET profile can be predicted. nih.govmdpi.comgjpb.de These analyses typically assess various parameters, as summarized in the table below. For example, studies on 2-thiopyrimidine/chalcone (B49325) hybrids predicted their pharmacokinetic and toxic properties as part of their anticancer evaluation. researchgate.net Similarly, ADME-Tox predictions for a series of 3,4,5-trimethoxyphenyl thiazole (B1198619) pyrimidines revealed acceptable drug-likeness and good predicted oral bioavailability. mdpi.com
| ADMET Property | Predicted Outcome for Related Compounds | Significance |
|---|---|---|
| Human Intestinal Absorption | High probability mdpi.commdpi.com | Indicates good potential for oral absorption. |
| Blood-Brain Barrier (BBB) Penetration | Variable; often predicted to be low gjpb.deresearchgate.net | Low penetration is desirable for peripherally acting drugs to avoid CNS side effects. |
| CYP450 Inhibition | Often predicted to be non-inhibitory for key isoforms | Low potential for drug-drug interactions. |
| Carcinogenicity/Mutagenicity | Generally predicted to be non-carcinogenic and non-mutagenic mdpi.com | Indicates a favorable preliminary safety profile. |
| Drug-Likeness Score | Positive scores reported for similar hybrids researchgate.net | Suggests the scaffold is a good starting point for drug development. |
Mechanistic Investigations of Biological Interactions of 4 3 Methoxyphenyl Pyrimidine 2 Thiol Derivatives
Enzyme Inhibition Mechanisms
The structural features of 4-(3-Methoxyphenyl)pyrimidine-2-thiol derivatives allow them to interact with various enzymes, modulating their activity through specific binding pathways. These interactions are central to their potential therapeutic effects.
Dihydrofolate Reductase (DHFR) Inhibition Pathways
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids. It ca nih.govresearchgate.nettalyzes the conversion of dihydrofolate to tetrahydrofolate, a precursor necessary for cellular proliferation. Inhib nih.govition of DHFR disrupts DNA synthesis, leading to cell death, a mechanism exploited by various anticancer and antimicrobial agents.
Pyri nih.govmidine derivatives, particularly fused systems like 1,2,4-triazolo[1,5-a]pyrimidines and thieno[2,3-d]pyrimidines, have been investigated as DHFR inhibitors. For i nih.govnih.govnstance, certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibitory activity against bacterial DHFR. Molec nih.govular docking studies of these compounds with the E. coli DHFR enzyme have revealed key binding interactions. These derivatives fit into the active site, forming favorable interactions with essential amino acid residues necessary for inhibition.
Simi nih.govlarly, thieno[2,3-d]pyrimidine (B153573) antifolates have been identified as dual inhibitors of both human DHFR and thymidylate synthase (TS). One c nih.govlassical analogue, compound 4 (N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid), was a potent inhibitor of human DHFR with an IC50 value of 20 nM. Molec nih.govular modeling suggests its thieno[2,3-d]pyrimidine ring engages in hydrophobic interactions with residues like Phe31 and Phe34 in the enzyme's active site, while the 2-amino and N1 moieties of the pyrimidine (B1678525) ring can interact with Glu30. This nih.govdual inhibition leads to what is known as "thymineless death" in cells.
Ta nih.govble 1: DHFR Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Analogues | Compound | Target Enzyme | IC50 (nM) | | : nih.gov--- | :--- | :--- | | 4 | Human DHFR | 20 | | 4 | Human TS | 40 | | 7 | Human DHFR | >10000 | | 7 | Human TS | 110 | IC50: The half maximal inhibitory concentration. Data sourced from reference.
## nih.gov## 5.1.2. Alpha-Amylase Inhibition Mechanisms
Alpha-amylase is a key enzyme in carbohydrate metabolism, responsible for the initial hydrolysis of polysaccharides. Inhib nih.goviting this enzyme can slow down glucose absorption, a therapeutic strategy for managing postprandial hyperglycemia. Pyrim nih.govidine derivatives have shown promise as α-amylase inhibitors.
In one study, a series of pyrimidine derivatives were designed and evaluated as in vitro α-amylase inhibitors. A der ajchem-a.comivative structurally related to the target compound, S-[4-(4-hydroxy-3-methoxyphenyl)-6-phenylpyrimidin-2-yl] benzenecarbothioate, demonstrated good docking interaction scores with pig pancreatic α-amylase. The i ajchem-a.comnteractions involved amino acid residues similar to those in the active site of the enzyme. Anoth ajchem-a.comer study on imidazolo-pyrimidine derivatives found that the presence of hydroxyl and methoxy (B1213986) groups had a positive impact on the inhibitory activity.
Rese researchgate.netarch on hybrid compounds incorporating 4H-pyrano[2,3-d]pyrimidine and 1,2,3-triazole moieties also identified potent α-amylase inhibitors. One s nih.govuch derivative, ethyl ester 8m , exhibited the best inhibitory activity with an IC50 of 103.63±1.13 μM. Induc nih.goved fit docking studies indicated that these potent compounds have active interactions with the residues in the receptor of the α-amylase enzyme.
Ta nih.govble 2: In Vitro Alpha-Amylase Inhibitory Activity of Selected Pyrimidine Derivatives
| Compound Series | Lead Compound | IC50 (µM) |
|---|---|---|
| Imidazolo-pyrimidine derivatives | F3 | < Standard Acarbose |
| 4 researchgate.netH-pyrano[2,3-d]pyrimidine hybrids | 8m | 103.63±1.13 |
| 4 nih.govH-pyrano[2,3-d]pyrimidine hybrids | 8t | >103.63±1.13 |
Da nih.govta sourced from references.
## researchgate.netnih.gov## 5.1.3. Cyclooxygenase (COX-1/COX-2) Modulation
Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process as they mediate the conversion of arachidonic acid into prostaglandins. While nih.govnih.gov COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation and in cancer cells.
Seve nih.govnih.govral studies have highlighted the potential of pyrimidine derivatives as selective COX-2 inhibitors. This nih.govselectivity is a desirable trait, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. The m researchgate.netechanism involves blocking the catalytic active site of the COX-2 enzyme, thereby inhibiting the synthesis of prostaglandins.
In a nih.gov study evaluating pyrimidine derivatives, compounds L1 and L2 demonstrated high selectivity towards COX-2, with inhibitory activity comparable to the reference drug meloxicam (B1676189) and outperforming piroxicam. Anoth nih.gover investigation of a pyrazolo pyrimidine derivative, DPP , reported potent and selective inhibition of COX-2 (IC50 = 0.9 nM) over COX-1 (IC50 = 59.6 nM). The s researchgate.nettructural basis for this selectivity often lies in the ability of the inhibitor to fit into the larger, more accommodating active site of COX-2, a space created by the substitution of a valine residue in COX-2 for a larger isoleucine residue in COX-1.
researchgate.net5.2. Antimicrobial Action Mechanisms (In Vitro Insights)
The pyrimidine scaffold is a core component of many natural and synthetic compounds with significant antimicrobial properties. Derivatives of this compound have been explored for their antibacterial and antifungal activities, with in vitro studies providing insights into their mechanisms of action.
Antimicrobial Action Mechanisms (In Vitro Insights)
Antibacterial Mechanistic Studies (e.g., against E. coli)
The antibacterial mechanisms of pyrimidine derivatives are often multifaceted, targeting essential bacterial processes. One key target is the FtsZ protein, a crucial component of the bacterial cell division machinery. A study on a thiophenyl-pyrimidine derivative, F20 , showed it possesses strong bactericidal activity, particularly against Gram-positive bacteria. The mechanism was attributed to the inhibition of FtsZ polymerization and its associated GTPase activity, which ultimately disrupts bacterial cell division and leads to cell death.
Another critical pathway targeted by pyrimidine derivatives is DNA synthesis. Fused pyrimidine systems, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been developed as dual inhibitors of bacterial DNA gyrase and DHFR. DNA g nih.govyrase is essential for maintaining DNA topology during replication, and its inhibition blocks this process. Compo nih.govunds 9n and 9o from this class showed excellent bactericidal activity, with inhibitory effects on E. coli DNA gyrase and DHFR comparable to reference drugs. Molec nih.govular docking confirmed favorable binding interactions within the active sites of these enzymes. Furth nih.govermore, some pyrimidine derivatives, including S-[4-(4-hydroxy-3-methoxyphenyl)-6-phenylpyrimidin-2-yl] benzenecarbothioate, have demonstrated moderate to good activity against E. coli, with MIC values of 8 µg/mL being reported.
Ta ajchem-a.comble 3: Antibacterial Activity of Selected Pyrimidine Derivatives | Compound/Series | Target Organism | Target Enzyme/Process | MIC/Activity | | : nih.govajchem-a.com--- | :--- | :--- | :--- | | SD87 * | E. coli | Not Specified | 8 µg/mL | | 9n | E. coli | DNA Gyrase & DHFR | Potent Inhibition | | 9o | E. coli | DNA Gyrase & DHFR | Potent Inhibition | *SD87: S-[4-(4-hydroxy-3-methoxyphenyl)-6-phenylpyrimidin-2-yl] benzenecarbothioate Data sourced from references.
## nih.govajchem-a.com## 5.2.2. Antifungal Mechanistic Studies
Pyrimidine derivatives are also prominent in the development of new antifungal agents, with some commercial fungicides belonging to this class. The m nih.govechanisms of action are varied, but often involve disrupting essential fungal cellular processes.
Research into novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety has revealed significant in vitro antifungal activity against a range of plant pathogenic fungi, including several species of Botrytis cinerea. Struc frontiersin.orgture-activity relationship studies indicated that the introduction of a halogen atom or an electron-withdrawing group (like -CN, -CF3, -NO2) could enhance the antifungal activity.
Othe frontiersin.orgr studies have screened pyrimidine derivatives against human pathogenic fungi. For i nih.govnih.govmdpi.comnstance, novel 4-thiophenyl-pyrimidine derivatives were tested against Candida albicans and Aspergillus flavus. In an nih.govother study, Schiff bases derived from 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol showed that chloride-substituted derivatives possessed promising activity against C. albicans. The b researchgate.netroad applicability of these scaffolds is further highlighted by the antifungal properties of triazole-substituted derivatives against Cryptococcus neoformans.
Ta mdpi.comble 4: Mentioned Compounds
| Compound Name/Identifier | Chemical Name/Description |
|---|---|
| 4 | N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid |
| 7 | 4-Nitrophenyl analogue of compound 4 |
| 8m | Ethyl ester derivative of a 4H-pyrano[2,3-d]pyrimidine hybrid |
| 8t | Ethyl ester derivative of a 4H-pyrano[2,3-d]pyrimidine hybrid |
| 9n | 1,2,4-Triazolo[1,5-a]pyrimidine derivative |
| 9o | 1,2,4-Triazolo[1,5-a]pyrimidine derivative |
| DPP | A pyrazolo pyrimidine derivative |
| F3 | Imidazolo-pyrimidine derivative |
| F20 | A thiophenyl-pyrimidine derivative |
| L1 | Pyrimidine derivative |
| L2 | Pyrimidine derivative |
| SD87 | S-[4-(4-hydroxy-3-methoxyphenyl)-6-phenylpyrimidin-2-yl] benzenecarbothioate |
| Acarbose | Reference α-amylase inhibitor |
| Meloxicam | Reference COX-2 inhibitor |
| Piroxicam | Reference COX inhibitor |
| Ciprofloxacin | Reference antibacterial drug |
| Trimethoprim | Reference DHFR inhibitor |
Antiproliferative and Anticancer Pathways (In Vitro Mechanistic Studies)
Derivatives of the pyrimidine-2-thiol (B7767146) scaffold have been the subject of extensive research to understand their potential as anticancer agents. These investigations have uncovered several key pathways through which these compounds can inhibit cancer cell growth and proliferation.
Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5a, are critical signaling molecules that, when aberrantly activated, drive tumor cell proliferation, survival, and differentiation. Targeting these pathways is a key strategy in cancer therapy.
Recent studies have focused on creating hybrid molecules that combine the 2-thiopyrimidine scaffold with other pharmacologically active moieties, such as chalcones, to target these signaling pathways. nih.govresearchgate.net A series of 2-thiopyrimidine/chalcone (B49325) hybrids were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including leukemia (K-562), breast (MCF-7), and colon (HT-29). nih.gov
Among the synthesized compounds, a derivative identified as 4-[4-(2-Chloroethoxy)phenyl]-6-(4-methoxyphenyl)pyrimidine-2-thiol was created as an intermediate in the synthesis of these hybrids. nih.gov The final hybrid compounds were then tested for their ability to inhibit STAT3 and STAT5a. One of the most potent compounds, 9n , demonstrated dual inhibitory activity against both STAT3 and STAT5a. nih.gov Another study on similar hybrids, 5e and 5h , also showed significant dual inhibitory action, causing a substantial decrease in the levels of both STAT3 and STAT5a compared to the control. researchgate.net
Furthermore, related heterocyclic systems like thienopyrimidine derivatives have been shown to potently inhibit STAT3 expression and phosphorylation in a dose-dependent manner in Hep3B cells. nih.govjmb.or.kr These findings underscore the potential of the pyrimidine-2-thiol core structure as a scaffold for developing STAT3/STAT5a inhibitors.
Table 1: STAT3/STAT5a Inhibitory Activity of 2-Thiopyrimidine/Chalcone Hybrids
| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |
| 9n | STAT3 | 113.31 | - | nih.gov |
| STAT5a | 50.75 | - | nih.gov | |
| 5e | STAT3 | - (65x decrease vs control) | HepG2, Huh7 | researchgate.net |
| STAT5a | - (60x decrease vs control) | HepG2, Huh7 | researchgate.net | |
| 5h | STAT3 | - (87x decrease vs control) | HepG2, Huh7 | researchgate.net |
| STAT5a | - (79.5x decrease vs control) | HepG2, Huh7 | researchgate.net |
Pyrimidine analogues are known to exert cytotoxic effects by interfering with the synthesis of nucleic acids, which are essential for cell division. researchgate.net Structurally, pyrazolo[3,4-d]pyrimidines are considered bioisosteres of purines and can interfere with DNA replication, a mechanism that contributes to their antiproliferative effects. researchgate.net
In vitro studies on various pyrimidine derivatives have shown they can inhibit key enzymes involved in DNA maintenance and replication, such as topoisomerase IIα. Inhibition of this enzyme leads to breaks in DNA double-strands, ultimately triggering apoptosis. nih.gov This mechanism can also lead to a reduction in the number of cells in the S (synthesis) and G2/M phases of the cell cycle. nih.gov The presence of a thiol group can also be crucial for the inhibition of RNA synthesis, as seen in other classes of compounds where thiol-dependent formation of irreversible complexes with DNA templates inhibits the transcription process. nih.gov While not yet demonstrated specifically for this compound, these established mechanisms for related pyrimidine scaffolds suggest plausible pathways for its biological activity. researchgate.netnih.gov
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are two tyrosine kinase receptors that play a pivotal role in tumor growth, progression, and angiogenesis. nih.gov The simultaneous inhibition of both receptors is a promising strategy to enhance anticancer activity and overcome resistance. nih.govnih.gov
While direct studies on this compound are limited, research on structurally related thieno[2,3-d]pyrimidine derivatives has demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2. nih.gov In one study, the most potent compound, 5f , showed stronger EGFR inhibitory activity than the reference drug erlotinib (B232) and significant VEGFR-2 inhibition. nih.gov Similarly, novel 2-thioxoimidazolidin-4-one derivatives have been developed as potent dual EGFR/VEGFR-2 inhibitors, with compounds 6 and 8a exhibiting superior cytotoxic and inhibitory activity compared to reference drugs sorafenib (B1663141) and erlotinib in MCF-7 breast cancer cells. nih.gov The binding of these inhibitors to the ATP-binding pocket of the kinase domain is a key aspect of their mechanism. These findings highlight the potential of the broader class of pyrimidine-thiol containing compounds as a foundation for designing dual kinase inhibitors.
Table 2: In Vitro EGFR/VEGFR-2 Inhibitory Activity of Related Pyrimidine Derivatives
| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |
| 5f (Thieno[2,3-d]pyrimidine derivative) | EGFR | 0.11 | MCF-7 | nih.gov |
| VEGFR-2 | 1.23 | MCF-7 | nih.gov | |
| 6 (2-thioxoimidazolidin-4-one derivative) | EGFR | 0.08 | MCF-7 | nih.gov |
| VEGFR-2 | 0.11 | MCF-7 | nih.gov | |
| 8a (2-thioxoimidazolidin-4-one derivative) | EGFR | 0.07 | MCF-7 | nih.gov |
| VEGFR-2 | 0.1 | MCF-7 | nih.gov | |
| Erlotinib (Reference) | EGFR | 0.13 | MCF-7 | nih.gov |
| Sorafenib (Reference) | VEGFR-2 | 0.15 | MCF-7 | nih.gov |
Antioxidant Properties and Mechanisms (In Vitro Studies)
Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in the pathology of numerous diseases, including cancer. Antioxidant compounds can mitigate this damage by neutralizing free radicals. nih.gov
The antioxidant potential of pyrimidine derivatives is often evaluated in vitro using assays that measure their ability to scavenge stable free radicals. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common method used for this purpose. nih.govjapsonline.comnih.gov In this assay, an antioxidant compound donates a hydrogen atom to the DPPH radical, reducing it to a stable, non-radical molecule, which can be quantified by a change in absorbance. nih.govnih.gov
Studies on various pyrimidine and pyrimidopyrimidine derivatives have confirmed their ability to act as antioxidants. nih.gov For instance, certain pyrimidine derivatives demonstrated strong antioxidant effects, which were attributed to their capacity to protect red blood cells from hemolysis. nih.gov While specific data for this compound is not extensively detailed, the broader class of pyrimidine compounds shows significant promise. In one study, a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and tested for antioxidant activity using the DPPH assay. Several of these compounds, which also contain a methoxyphenyl group, exhibited antioxidant activity higher than that of the well-known antioxidant ascorbic acid. nih.gov These results suggest that the pyrimidine-2-thiol scaffold, particularly when substituted with electron-donating groups like a methoxy group, warrants further investigation for its antioxidant properties.
Emerging Applications and Material Science Perspectives of Pyrimidine 2 Thiol Scaffolds
Corrosion Inhibition Mechanisms on Metal Surfaces
The integrity of metallic materials is under constant threat from corrosion, a natural degradation process with significant economic and safety implications. The use of organic corrosion inhibitors is a primary strategy to mitigate this damage. Among these, pyrimidine-2-thiol (B7767146) derivatives have emerged as a promising class of inhibitors, largely owing to their unique molecular structure. These compounds, including the focal molecule 4-(3-Methoxyphenyl)pyrimidine-2-thiol, possess heteroatoms such as nitrogen and sulfur, alongside aromatic pyrimidine (B1678525) rings. mdpi.comresearchgate.net This combination of features facilitates strong interaction with metal surfaces, forming a protective barrier against corrosive agents. mdpi.com
Research into thiopyrimidine derivatives has demonstrated their effectiveness in protecting mild steel in aggressive acidic environments, such as 1 M hydrochloric acid. researchgate.net Studies reveal that these compounds function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The degree of inhibition is often significant, with some derivatives achieving efficiencies as high as 97% at relatively low concentrations. researchgate.net This high efficiency underscores the potential of the pyrimidine-2-thiol scaffold in industrial applications where acid solutions are prevalent.
Adsorption Characteristics and Surface Interactions
The protective action of pyrimidine-2-thiol inhibitors is fundamentally based on their ability to adsorb onto the metal surface, creating a film that isolates the metal from the corrosive medium. researchgate.net The nature of this adsorption can be physical (physisorption), involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemical (chemisorption), which involves the formation of coordinate bonds through electron sharing.
The adsorption process of pyrimidine-2-thiol derivatives typically follows established adsorption isotherms, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net The key to their strong adsorption lies in the molecular structure. The pyrimidine ring, with its π-electrons, and the lone pair of electrons on the nitrogen and sulfur heteroatoms, can readily interact with the vacant d-orbitals of metal atoms like iron. researchgate.net
Surface analysis techniques, such as Scanning Electron Microscopy (SEM), provide visual evidence of this protection. In the absence of an inhibitor, metal surfaces exposed to acid show significant damage and scale formation. mdpi.comnih.gov In contrast, surfaces treated with pyridine-2-thiol (B7724439) inhibitors appear remarkably smooth and free of defects, confirming the formation of a stable and protective adsorbed layer. mdpi.comnih.gov
Donor-Acceptor Interactions in Corrosion Prevention
The efficacy of pyrimidine-2-thiol compounds as corrosion inhibitors is deeply rooted in the principles of donor-acceptor interactions. The inhibitor molecule, rich in electrons, acts as a Lewis base (electron donor), while the metal surface, particularly with its vacant d-orbitals, acts as a Lewis acid (electron acceptor).
The donation of electrons from the sulfur and nitrogen atoms, as well as the π-electrons of the pyrimidine ring, to the metal surface forms a coordinate covalent bond. This chemisorption process leads to the formation of a stable, protective film. Quantum chemical studies, often employed to understand these interactions at a molecular level, can calculate parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A high HOMO energy indicates a greater tendency for the molecule to donate electrons, while a low LUMO energy suggests a higher affinity for accepting electrons. The interaction is further strengthened by the potential for the metal to donate electrons back to the inhibitor's LUMO (retro-donation), creating a more robust bond.
The presence of a methoxyphenyl group, as in this compound, can further influence these electronic properties through its electron-donating mesomeric effect, potentially enhancing the adsorption and, consequently, the corrosion inhibition efficiency.
Role as Ligands in Coordination Chemistry
While the primary focus of research on this compound has been on its potential as a corrosion inhibitor, its molecular architecture inherently suggests a significant role as a ligand in coordination chemistry. The pyrimidine ring contains nitrogen atoms with lone pairs of electrons, and the thiol group (-SH) possesses a sulfur atom, both of which are excellent coordinating sites for metal ions.
Although specific studies detailing the coordination complexes of this compound are not extensively documented in the reviewed literature, the broader family of pyrimidine and thiol-containing molecules is well-known for forming stable complexes with a wide range of transition metals. The synthesis of new complexes derived from 4-thienyl substituted pyrimidines has been reported, highlighting the versatility of the pyrimidine scaffold in forming coordination compounds. researchgate.net The ability of these molecules to act as bidentate or even polydentate ligands, binding to a metal center through multiple atoms, can lead to the formation of stable chelate rings.
The resulting coordination complexes can exhibit interesting magnetic, electronic, and catalytic properties, opening avenues for applications in areas such as catalysis, materials science, and bioinorganic chemistry. The methoxyphenyl substituent could also play a role in modulating the electronic properties of the resulting metal complex. Further research into the coordination chemistry of this compound is warranted to explore these potential applications.
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The FT-IR spectrum of a pyrimidine-2-thiol (B7767146) derivative is expected to exhibit several characteristic absorption bands corresponding to its distinct structural components.
The presence of the thiol group is often confirmed by a weak S-H stretching vibration, which is typically observed in the region of 2550-2600 cm⁻¹. However, in many heterocyclic thiols, this band can be weak or absent. The tautomeric thione form (C=S) is also a key feature, with its stretching vibration appearing in the range of 1100-1250 cm⁻¹. For similar pyrimidine-2-thiol compounds, a C=S stretching band has been reported around 1452-1456 cm⁻¹ fishersci.be.
The aromatic nature of the compound gives rise to several distinct peaks. The C-H stretching vibrations of the aromatic rings (both the phenyl and pyrimidine (B1678525) rings) are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyrimidine and phenyl rings typically result in a series of sharp bands in the 1400-1650 cm⁻¹ region. For pyrimidine derivatives, characteristic bands for the pyrimidine ring are often observed.
The methoxy (B1213986) group (-OCH₃) attached to the phenyl ring should produce a strong C-O stretching band, anticipated in the range of 1200-1280 cm⁻¹ for an aryl ether. Additionally, the N-H stretching vibration of the pyrimidine ring in the thione tautomer is expected to be visible as a broad band in the 3100-3500 cm⁻¹ region. In related pyrimidine derivatives, N-H stretching bands have been observed between 3387-3441 cm⁻¹ scbt.com.
Table 1: Predicted FT-IR Data for 4-(3-Methoxyphenyl)pyrimidine-2-thiol
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3100-3500 |
| Aromatic C-H Stretch | >3000 |
| S-H Stretch | 2550-2600 (often weak) |
| C=N Stretch | 1600-1650 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C=S Stretch | 1100-1250 |
| C-O Stretch (Aryl Ether) | 1200-1280 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule by providing information about the chemical environment of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms.
¹H-NMR Spectroscopy
In the ¹H-NMR spectrum of this compound, the protons of the methoxy group (-OCH₃) are expected to appear as a sharp singlet at approximately 3.8 ppm. The aromatic protons of the 3-methoxyphenyl (B12655295) group will resonate in the downfield region, typically between 6.8 and 7.5 ppm, exhibiting a complex splitting pattern due to their meta-substitution. The protons on the pyrimidine ring will also appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the nitrogen atoms. For a related compound, 2-(3-methoxyphenyl)pyridine, the aromatic protons were observed in the range of 6.97-8.71 ppm chemspider.com. The thiol proton (S-H) or the N-H proton of the thione tautomer is expected to appear as a broad singlet, which can be exchangeable with D₂O.
Table 2: Predicted ¹H-NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -OCH₃ | ~3.8 | Singlet |
| Aromatic-H (Phenyl & Pyrimidine) | 6.8 - 8.7 | Multiplet |
| N-H/S-H | Variable (broad) | Singlet |
¹³C-NMR Spectroscopy
The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The carbon of the methoxy group is expected to have a signal around 55 ppm. The aromatic carbons of the phenyl and pyrimidine rings will resonate in the range of 100-160 ppm. The carbon atom attached to the methoxy group (C-O) will appear in the more downfield portion of this range. For 2-(3-methoxyphenyl)pyridine, the aromatic carbons were observed between 111.9 and 160.0 ppm chemspider.com. The thione carbon (C=S) is a key diagnostic peak and is expected to appear significantly downfield, typically in the range of 175-185 ppm. For related pyrimidine-2-thiol derivatives, this carbon has been observed at approximately 180 ppm growingscience.com.
Table 3: Predicted ¹³C-NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| -OCH₃ | ~55 |
| Aromatic-C & Pyrimidine-C | 100-160 |
| C-O (Aryl Ether) | ~160 |
| C=S (Thione) | 175-185 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₁H₁₀N₂OS, which corresponds to a molecular weight of approximately 218.27 g/mol scbt.comchemscene.com. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 218.
The fragmentation of pyrimidine-2-thiol derivatives in mass spectrometry is often characterized by the loss of small molecules and the cleavage of the heterocyclic ring. The stability of the pyrimidine ring can influence the fragmentation pathway google.com. Common fragmentation patterns could involve the loss of the methoxy group or its components, as well as the fragmentation of the pyrimidine ring itself. The presence of sulfur can be indicated by the M+2 peak, which arises from the natural abundance of the ³⁴S isotope.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. In the synthesis of this compound, which is often prepared through the condensation of a chalcone (B49325) with thiourea (B124793), TLC can be used to track the consumption of the starting materials and the formation of the product growingscience.comchemspider.com.
A suitable mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to separate the components of the reaction mixture on a silica (B1680970) gel plate. The starting materials and the product will have different retention factors (Rƒ values) due to their differing polarities. By spotting the reaction mixture on the TLC plate at different time intervals and visualizing the spots under UV light, the progress of the reaction can be qualitatively assessed. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction towards completion.
Future Research Directions for 4 3 Methoxyphenyl Pyrimidine 2 Thiol
Development of Novel Synthetic Routes with Enhanced Sustainability
Traditional synthetic methods for pyrimidine (B1678525) derivatives often involve harsh reaction conditions, hazardous solvents, and multi-step processes that can be inefficient and environmentally unfriendly. Future research should prioritize the development of novel, sustainable synthetic routes for 4-(3-Methoxyphenyl)pyrimidine-2-thiol.
Key areas for exploration include:
Green Chemistry Approaches: Investigation into green chemistry methodologies is paramount. This includes the use of safer, biodegradable solvents, or even solvent-free reaction conditions. ebi.ac.uk Techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis could offer significant advantages by reducing reaction times, increasing yields, and lowering energy consumption. ebi.ac.uk
Catalytic Systems: The development and application of novel catalysts, including nanocatalysts and biocatalysts, could lead to more efficient and selective syntheses. These catalysts can often be recovered and reused, further enhancing the sustainability of the process.
Multicomponent Reactions (MCRs): Designing one-pot multicomponent reactions is a promising strategy. MCRs can significantly improve efficiency by combining several synthetic steps into a single operation, thereby reducing waste and simplifying purification processes. ebi.ac.uk An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported as a sustainable method. researchgate.net
A comparative table of potential sustainable synthetic methods is presented below.
| Synthetic Method | Potential Advantages | Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. | Optimization of reaction parameters (temperature, time, power) for the synthesis of this compound. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, milder reaction conditions. | Exploration of ultrasonic parameters and solvent systems for efficient synthesis. |
| Catalytic Synthesis | High selectivity, catalyst reusability, milder reaction conditions. | Development of novel, highly efficient catalysts (e.g., nanocatalysts, biocatalysts). |
| Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste, simplified purification. | Design of a one-pot synthesis of this compound from readily available starting materials. |
Exploration of Expanded Chemical Reactivity and Derivatization Pathways
The this compound molecule possesses several reactive sites, including the thiol group, the pyrimidine ring, and the methoxyphenyl moiety, making it a versatile scaffold for chemical modification. Future research should focus on systematically exploring its chemical reactivity to generate a library of novel derivatives with potentially enhanced properties.
Key derivatization pathways to investigate include:
Reactions at the Thiol Group: The thiol group is highly nucleophilic and can readily undergo a variety of reactions. Future work should explore S-alkylation, S-acylation, and oxidation reactions to produce thioethers, thioesters, and sulfonic acids/sulfonamides, respectively. The unique reactivity of the thiol group makes it a key site for derivatization.
Modification of the Pyrimidine Ring: The pyrimidine ring can be functionalized through electrophilic and nucleophilic substitution reactions. Research into halogenation, nitration, and amination of the pyrimidine core could yield a diverse range of new compounds.
Alterations to the Methoxyphenyl Group: The methoxy (B1213986) group can be demethylated to a hydroxyl group, which can then be further functionalized. Additionally, electrophilic aromatic substitution on the phenyl ring can introduce various substituents, allowing for fine-tuning of the molecule's electronic and steric properties.
| Reaction Type | Target Site | Potential Products |
| S-Alkylation | Thiol group | Thioethers |
| S-Acylation | Thiol group | Thioesters |
| Oxidation | Thiol group | Sulfonic acids, Sulfonamides |
| Electrophilic Substitution | Pyrimidine ring / Phenyl ring | Halogenated, Nitrated derivatives |
| Nucleophilic Substitution | Pyrimidine ring | Aminated derivatives |
| Demethylation | Methoxy group | Phenolic derivatives |
Advanced Computational Modeling for Structure-Property and Structure-Function Correlations
Computational modeling is a powerful tool for predicting the properties of molecules and guiding experimental research. Future studies should employ advanced computational methods to establish clear structure-property and structure-function relationships for this compound and its derivatives.
Key computational approaches to be utilized:
Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, molecular geometry, and reactivity of the molecule. ebi.ac.uknih.govnih.govmdpi.comacs.org This can provide insights into its stability, reactivity hotspots, and spectroscopic properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to correlate the structural features of a series of derivatives with their biological activity. mdpi.comnih.gov This can help in the rational design of new compounds with improved potency and selectivity.
Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives to the target protein. researchgate.netresearchgate.net This can aid in understanding the mechanism of action and in designing more effective inhibitors.
Deeper Mechanistic Elucidation of Biological Interactions (In Vitro)
While the broader class of pyrimidine derivatives is known for a wide range of biological activities, the specific in vitro biological profile of this compound is not well-established. acs.orgresearchgate.netnih.govmdpi.comacs.org A crucial area for future research is the comprehensive in vitro evaluation of this compound and its derivatives to identify and characterize their biological effects.
Key areas for in vitro investigation:
Anticancer Activity: Screening against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative effects. nih.gov Mechanistic studies could then focus on its effects on cell cycle progression, apoptosis induction, and key signaling pathways involved in cancer.
Enzyme Inhibition: Given that many pyrimidine derivatives are enzyme inhibitors, it is important to screen this compound against a variety of enzymes, particularly kinases and thiol-dependent enzymes. nih.gov
Antimicrobial and Antiviral Activity: Evaluation of its activity against a broad spectrum of pathogenic bacteria, fungi, and viruses.
Antioxidant Properties: Investigation of its ability to scavenge free radicals and protect cells from oxidative stress. The thiol group suggests potential antioxidant activity. nih.gov
| Biological Activity | In Vitro Assay | Potential Mechanism to Investigate |
| Anticancer | MTT assay, Flow cytometry, Western blotting | Cell cycle arrest, Apoptosis induction, Kinase inhibition |
| Enzyme Inhibition | Enzyme activity assays | Competitive, non-competitive, or uncompetitive inhibition |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) determination | Inhibition of cell wall synthesis, protein synthesis, or DNA replication |
| Antioxidant | DPPH assay, ABTS assay | Free radical scavenging, metal chelation |
Investigation of Non-Biological Applications and Functional Materials
Beyond its potential biological applications, the unique chemical structure of this compound suggests that it could be a valuable building block for the development of novel functional materials.
Potential non-biological applications to explore:
Corrosion Inhibitors: The presence of nitrogen and sulfur atoms, along with the aromatic rings, suggests that this compound could act as an effective corrosion inhibitor for metals and alloys. ebi.ac.uk Studies have shown that phenylpyrimidine derivatives can be effective corrosion inhibitors for steel. researchgate.net
Organic Electronics: The conjugated π-system of the pyrimidine and phenyl rings could be exploited in the design of organic semiconductors or components for organic light-emitting diodes (OLEDs).
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiol group can act as coordination sites for metal ions, enabling the formation of coordination polymers and MOFs with interesting structural and functional properties.
Sensors: Derivatization of the molecule could lead to chemosensors capable of selectively detecting specific ions or molecules.
Q & A
Basic: What are the standard synthetic routes for 4-(3-Methoxyphenyl)pyrimidine-2-thiol?
The synthesis typically involves nucleophilic substitution or cyclization reactions. A common method includes reacting 3-methoxyphenylboronic acid with a pyrimidine-thiol precursor under Suzuki-Miyaura coupling conditions. Alternatively, cyclocondensation of thiourea derivatives with β-keto esters or aldehydes in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) can yield the pyrimidine-thiol scaffold. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Advanced: What challenges arise in achieving regioselective thiolation during synthesis?
Regioselective introduction of the thiol group at the 2-position of the pyrimidine ring is complicated by competing reactions at other positions. Strategies include:
- Protecting group chemistry : Temporarily blocking reactive sites (e.g., using tert-butyldimethylsilyl groups) to direct thiolation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the desired position .
- Catalytic control : Transition-metal catalysts (e.g., Pd/Cu systems) improve selectivity in cross-coupling steps .
Post-synthesis, X-ray crystallography (using SHELXL ) or 2D NMR (¹H-¹³C HSQC) confirms regiochemistry .
Basic: How is this compound characterized analytically?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the methoxyphenyl and thiol substituents (δ ~13 ppm for SH in DMSO-d₆).
- Mass spectrometry (MS) : High-resolution MS (HRMS-ESI) for molecular ion validation.
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Advanced: How can tautomeric equilibria between thiol and thione forms be resolved?
The thiol-thione tautomerism is investigated via:
- X-ray crystallography : Solid-state structures (e.g., SHELXL-refined data ) reveal dominant tautomers.
- IR spectroscopy : Distinct S-H (~2550 cm⁻¹) vs. C=S (~1250 cm⁻¹) stretches.
- Computational methods : DFT calculations (B3LYP/6-311+G(d,p)) predict energetically favorable tautomers .
Basic: What biological activities are associated with this compound?
Preliminary studies suggest:
- Antiproliferative effects : In vitro assays (e.g., MTT on cancer cell lines) show IC₅₀ values in the micromolar range.
- Antimicrobial activity : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) .
Advanced: How do substituent variations on the phenyl ring influence bioactivity?
Comparative SAR studies indicate:
- Electron-donating groups (e.g., -OCH₃ at the 3-position) enhance solubility and membrane permeability, improving IC₅₀ values by ~30% compared to chloro-substituted analogs .
- Steric effects : Bulkier substituents (e.g., -CF₃) reduce binding affinity to target enzymes (e.g., dihydrofolate reductase) .
Basic: What computational tools are used to study its interactions with biological targets?
- Molecular docking : AutoDock Vina or Glide to predict binding modes (e.g., with PDBID:1TGH ).
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.
Advanced: How can conflicting data on its inhibitory potency across studies be reconciled?
Discrepancies often stem from:
- Assay conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) alter thiol reactivity .
- Cellular models : Differences in efflux pump expression (e.g., ABCB1) affect intracellular concentrations .
Meta-analyses using standardized protocols (e.g., CLSI guidelines) are recommended .
Basic: What crystallographic methods are used for structure determination?
- Single-crystal X-ray diffraction : Data collected at 100 K, solved via SHELXT , and refined with SHELXL.
- Twinned data handling : SHELXL’s TWIN and BASF commands correct for merohedral twinning .
Advanced: How is this compound utilized in coordination chemistry?
It acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺):
- Synthesis of metal complexes : Reacted with metal salts in ethanol/water mixtures under nitrogen.
- Applications : Luminescent materials (e.g., Zn complexes with λₑₘ ~450 nm) or catalysts for oxidation reactions .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential sulfurous fumes.
- Waste disposal : Neutralize with NaHCO₃ before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
